molecular formula C10H15FN2 B1372599 N-(3-aminopropyl)-2-fluoro-N-methylaniline CAS No. 1018650-31-1

N-(3-aminopropyl)-2-fluoro-N-methylaniline

Cat. No. B1372599
M. Wt: 182.24 g/mol
InChI Key: CTWCROAQADYWAQ-UHFFFAOYSA-N
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Description

Amines like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition reactions . For instance, N-(3-aminopropyl)imidazole-based poly(ionic liquid) was synthesized through the modification of poly(styrene-co-maleic anhydride) composites .


Molecular Structure Analysis

The molecular structure of a compound like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” would likely involve a benzene ring (from the aniline part), a fluorine atom attached to the benzene ring, and a 3-aminopropyl group attached to the nitrogen of the aniline .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles in substitution reactions or bases in elimination reactions .


Physical And Chemical Properties Analysis

Amines generally have high boiling points due to intermolecular hydrogen bonding . They are often soluble in organic solvents and can exhibit basicity due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

1. Microsomal Metabolism

A study on the rat liver microsomal metabolism of 2-fluoro-4-methylaniline, closely related to N-(3-aminopropyl)-2-fluoro-N-methylaniline, revealed insights into its metabolic pathways. The metabolites identified included products from side-chain C-hydroxylation, N-hydroxylation, and formation of secondary amines, demonstrating the compound's complex interaction with biological systems (Boeren et al., 1992).

2. Nucleophilic Displacement Reactions

Research on the kinetics of reactions of substituted α-halogenopyridines with N-methylaniline, a component of N-(3-aminopropyl)-2-fluoro-N-methylaniline, showed the influence of basic catalysts in such chemical processes. This study provides insights into the chemical behavior of N-methylaniline in various solvents, which is crucial for understanding the broader applications of N-(3-aminopropyl)-2-fluoro-N-methylaniline (Brewis et al., 1974).

3. Catalysis in Chemical Reactions

A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex study demonstrated the application of fluoro-functionalized compounds in catalyzing formylation and methylation of amines. This study indicates the potential use of N-(3-aminopropyl)-2-fluoro-N-methylaniline in similar catalytic processes, leveraging its fluoro-functionalized structure (Yang et al., 2015).

Safety And Hazards

The safety and hazards of a specific compound would depend on its specific structure and properties. Some amines can be corrosive or toxic, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for research on amines like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” could include the development of new synthetic methods, the exploration of their biological activity, or their use in the development of new materials .

properties

IUPAC Name

N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWCROAQADYWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-2-fluoro-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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